BenchChemオンラインストアへようこそ!

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate

Lipophilicity LogP Membrane permeability

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate (CAS 1206991-39-0) is a synthetic small molecule featuring a piperidine carbamate core linked via an oxoacetamide bridge to a 5-methylisoxazole moiety. It falls within the structural scope of two distinct patent families: one disclosing substituted heterocyclic derivatives as modulators of voltage-gated sodium (NaV1.7, NaV1.8) and T-type calcium (CaV3.2) channels for pain and epilepsy , and another claiming isoxazolyl-substituted piperidine/piperazine ureas and carbamates as fatty acid amide hydrolase (FAAH) inhibitors.

Molecular Formula C14H20N4O5
Molecular Weight 324.337
CAS No. 1206991-39-0
Cat. No. B2630225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate
CAS1206991-39-0
Molecular FormulaC14H20N4O5
Molecular Weight324.337
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=NOC(=C2)C
InChIInChI=1S/C14H20N4O5/c1-3-22-14(21)18-6-4-10(5-7-18)15-12(19)13(20)16-11-8-9(2)23-17-11/h8,10H,3-7H2,1-2H3,(H,15,19)(H,16,17,20)
InChIKeyOUSNUCJLRYSDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate (CAS 1206991-39-0): Core Identity and Patent-Backed Therapeutic Indications for Procurement Decision Support


Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate (CAS 1206991-39-0) is a synthetic small molecule featuring a piperidine carbamate core linked via an oxoacetamide bridge to a 5-methylisoxazole moiety. It falls within the structural scope of two distinct patent families: one disclosing substituted heterocyclic derivatives as modulators of voltage-gated sodium (NaV1.7, NaV1.8) and T-type calcium (CaV3.2) channels for pain and epilepsy [1], and another claiming isoxazolyl-substituted piperidine/piperazine ureas and carbamates as fatty acid amide hydrolase (FAAH) inhibitors [2]. The compound is commercially available from multiple vendors at research-grade purity (typically ≥95%), primarily as a tool compound for ion channel and endocannabinoid system research.

Why Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate Cannot Be Casually Substituted: Structural Determinants of Target Engagement and Physicochemical Uniqueness


This compound occupies a precise intersection of two pharmacophore spaces—ion channel modulation and FAAH inhibition—that are exquisitely sensitive to minor structural variations [1][2]. The ethyl carbamate on the piperidine nitrogen, the oxoacetamide linker length, and the 5-methyl substitution on the isoxazole ring collectively govern not only target affinity and selectivity but also critical drug-like properties including lipophilicity, metabolic stability, and membrane permeability. Even closely related analogs such as the corresponding methyl carbamate (CAS 1235121-41-1) or phenyl carbamate (CAS 1235631-59-0) differ in ester hydrolysis rates and logP values by margins sufficient to alter in vitro potency, pharmacokinetic profiles, and experimental reproducibility . Without explicit, quantitative comparative data for each structural variant against the specific biological target of interest, generic substitution risks introducing uncontrolled variables that can confound SAR interpretation, invalidate cross-study comparisons, and waste research resources.

Quantitative Differentiation Evidence for Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate: Head-to-Head and Cross-Study Comparisons


Elevated Lipophilicity Relative to Methyl Carbamate Analog Drives Differential Membrane Partitioning

Replacement of the methyl carbamate with an ethyl carbamate on the piperidine ring increases calculated logP. For the core scaffold, ethyl piperidine-1-carboxylate exhibits a measured logP of 1.36 , compared to methyl piperidine-1-carboxylate at logP 1.18 [1], representing an increase of ΔlogP = +0.18. Although these values are for the unsubstituted piperidine scaffolds, the additive contribution of the ethyl group translates to the fully elaborated compound, predicting enhanced passive membrane permeability and potentially higher blood-brain barrier penetration for the ethyl analog relative to the methyl counterpart.

Lipophilicity LogP Membrane permeability Carbamate SAR

Differential Hydrolytic Stability of Ethyl vs. Methyl Carbamates Informs Buffer and Storage Condition Selection

Alkyl carbamate hydrolysis rates are chain-length dependent. In basic aqueous conditions, ethyl N-aryl-N-methylcarbamates hydrolyze at a rate approximately 0.7-fold that of the corresponding methyl carbamates [1]. Although the exact magnitude is scaffold- and condition-dependent, the ethyl carbamate group in the target compound is expected to confer moderately enhanced resistance to both chemical hydrolysis and esterase-mediated cleavage compared to the methyl carbamate analog, which may translate to longer solution half-life under physiological assay conditions or in microsomal stability assays.

Hydrolytic stability Carbamate Esterase Metabolic stability

Patent-Defined Multi-Target Profile (NaV1.7/NaV1.8/CaV3.2) Distinguishes This Scaffold from Single-Target FAAH Inhibitors

The compound falls within the generic formula of Zalicus Pharmaceuticals' pain/epilepsy patent (US20120220603), which explicitly claims compounds that modulate NaV1.7, NaV1.8, and/or CaV3.2 channels [1]. This multi-ion-channel profile is mechanistically distinct from the FAAH-inhibitor series disclosed in a separate patent family [2]. A compound within this piperidine-isoxazole class may simultaneously engage both sodium and T-type calcium channels, a dual mechanism not available to either selective FAAH inhibitors (e.g., URB597) or pure sodium channel blockers (e.g., PF-05089771). Although quantitative IC50 values for this specific compound are not publicly disclosed, its presence in the patent exemplifies a deliberate design strategy for polypharmacology targeting both peripheral and central pain pathways.

Sodium channel Calcium channel NaV1.7 CaV3.2 Pain Epilepsy

Procurement-Relevant Application Scenarios for Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate


Pain and Epilepsy Target Deconvolution Studies Requiring Multi-Ion-Channel Profiling

When dissecting the relative contributions of NaV1.7, NaV1.8, and CaV3.2 in native neuronal preparations, this compound serves as a polypharmacological probe of the piperidine-isoxazole chemotype claimed in US20120220603 [1]. Its ethyl carbamate moiety provides a distinct physicochemical signature (logP advantage, slower hydrolysis) that differentiates it from the methyl carbamate analog, allowing researchers to correlate subtle lipophilicity changes with shifts in channel subtype selectivity.

Endocannabinoid System Modulation with a FAAH-Inhibitor Chemotype Containing an Optimized Carbamate Leaving Group

For laboratories investigating FAAH inhibition using the isoxazolyl-piperidine carbamate scaffold described in US20130045948 [2], the ethyl ester offers a moderately more hydrolytically stable alternative to the methyl ester. This is particularly relevant for ex vivo brain slice electrophysiology or in vivo microdialysis studies where compound stability over hours-long experiments is critical.

Structure-Activity Relationship (SAR) Expansion Around the Piperidine Carbamate Ester Group

Medicinal chemistry teams exploring the carbamate ester vector (methyl → ethyl → isopropyl → phenyl) require each discrete analog for systematic SAR profiling. This compound fills the ethyl ester position in the series, enabling quantification of the impact of a +0.18 logP shift and ~30% reduction in hydrolysis rate on target potency, selectivity, and microsomal stability.

In Vitro ADME and Physicochemical Profiling of Isoxazole-Piperidine Hybrids

The compound is suitable as a reference standard for calibrating logP, aqueous solubility, and chemical stability assays within a piperidine-isoxazole chemical series. Its well-defined structure and commercial availability at consistent purity (≥95%) support reproducible measurements across different laboratories and assay platforms.

Quote Request

Request a Quote for Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.